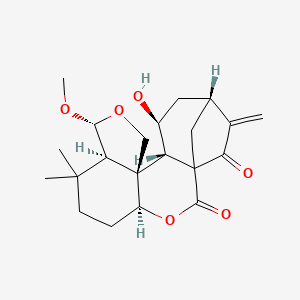
Carboxyaminoimidazole ribotide
Vue d'ensemble
Description
Le 5-Aminoimidazole-4-carboxamide ribonucleotide (CAIR) est un intermédiaire dans la biosynthèse des purines, qui sont des composants essentiels des acides nucléiques. Le CAIR joue un rôle crucial dans la formation du monophosphate d'inosine, un précurseur du monophosphate d'adénosine et du monophosphate de guanosine. Ce composé est également connu pour sa capacité à activer la protéine kinase activée par l'AMP (AMPK), ce qui le rend important dans la régulation métabolique et les applications thérapeutiques potentielles .
Applications De Recherche Scientifique
CAIR has a wide range of scientific research applications:
Chemistry: CAIR is used as an intermediate in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.
Biology: CAIR is studied for its role in metabolic pathways and its ability to activate AMP-activated protein kinase (AMPK), which is involved in cellular energy homeostasis.
Medicine: CAIR and its derivatives are being explored for their potential therapeutic applications in treating metabolic disorders, such as diabetes and obesity, due to their ability to modulate AMPK activity.
Mécanisme D'action
Target of Action
Carboxyaminoimidazole ribotide primarily targets the Bifunctional purine biosynthesis protein PURH . This protein plays a crucial role in the purine biosynthesis pathway, which is essential for the production of DNA and RNA.
Mode of Action
This compound is an intermediate in the generation of inosine monophosphate . It is an analog of adenosine monophosphate (AMP) that is capable of stimulating AMP-dependent protein kinase (AMPK) activity . The nucleoside form of this compound, acadesine, enters cardiac cells to inhibit adenosine kinase and adenosine deaminase . It enhances the rate of nucleotide re-synthesis, increasing adenosine generation from adenosine monophosphate only during conditions of myocardial ischemia .
Biochemical Pathways
This compound is involved in the formation of purine nucleotides via inosine-5-monophosphate . It is an intermediate in the adenine pathway and is synthesized from 5′-phosphoribosylformylglycinamidine by AIR synthetase . The carboxylate of this compound is directly transferred to generate 5-amino-1-(5-phospho-d-ribosyl)imidazole-4-carboxylate .
Pharmacokinetics
coli , suggesting that it may be produced and metabolized within microbial cells.
Result of Action
The result of this compound’s action is the generation of inosine monophosphate , a crucial precursor for the synthesis of adenine and guanine, which are key components of DNA and RNA. This suggests that this compound plays a significant role in nucleic acid synthesis and, therefore, in cellular replication and function.
Action Environment
The action of this compound is influenced by the biochemical environment within the cell. As a metabolite of E. coli , its production and function are likely to be influenced by factors such as the availability of precursor molecules and the activity of enzymes involved in its synthesis and utilization
Analyse Biochimique
Biochemical Properties
Carboxyaminoimidazole ribotide is involved in the de novo synthesis of purines. It is formed by the enzyme phosphoribosylaminoimidazole carboxylase, which catalyzes the conversion of 5-aminoimidazole ribotide to this compound . This compound interacts with various enzymes and proteins, including phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazole succinocarboxamide synthase, which further convert it into other intermediates in the purine biosynthesis pathway . These interactions are essential for the proper functioning of the purine biosynthesis pathway and the maintenance of cellular nucleotide pools.
Cellular Effects
This compound influences various cellular processes, including cell division and growth. It plays a critical role in maintaining the cellular pool of purines, which are necessary for DNA and RNA synthesis . Disruptions in the levels of this compound can lead to impaired cell division and growth, potentially causing neurological impairments and other cellular dysfunctions . Additionally, this compound may impact cell signaling pathways and gene expression by modulating the availability of purine nucleotides .
Molecular Mechanism
At the molecular level, this compound exerts its effects by participating in the purine biosynthesis pathway. It binds to and is converted by specific enzymes, such as phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazole succinocarboxamide synthase . These enzymes facilitate the conversion of this compound into subsequent intermediates, ultimately leading to the production of inosine monophosphate, a precursor for adenine and guanine nucleotides . This process is essential for maintaining the balance of purine nucleotides within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound can vary depending on the conditions. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme temperatures . Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound supports normal cellular function and purine biosynthesis . At high doses, it can cause toxic effects, including disruptions in cellular metabolism and potential neurological impairments . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is a key intermediate in the de novo purine biosynthesis pathway. It is synthesized from 5-aminoimidazole ribotide by the enzyme phosphoribosylaminoimidazole carboxylase . This compound is further converted into other intermediates, such as succinylaminoimidazolecarboxamide ribotide, by phosphoribosylaminoimidazole succinocarboxamide synthase . These metabolic pathways are essential for the production of purine nucleotides, which are crucial for DNA and RNA synthesis .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular compartments . The localization and accumulation of this compound within cells are influenced by these interactions, ensuring that it reaches the necessary sites for purine biosynthesis .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it participates in the purine biosynthesis pathway . It may also be found in other cellular compartments, such as the nucleus, depending on the specific cellular context and requirements . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du CAIR implique généralement la conversion du 5-aminoimidazole ribonucleotide (AIR) en CAIR par l'action de la phosphoribosylaminoimidazole carboxylase. Cette enzyme catalyse la carboxylation de l'AIR pour former le CAIR. Les conditions réactionnelles nécessitent généralement une solution aqueuse tamponnée avec un pH compris entre 7,5 et 8,5 et une température d'environ 37 °C .
Méthodes de production industrielle
La production industrielle de CAIR peut être réalisée par des méthodes biotechnologiques impliquant des micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour surexprimer les enzymes nécessaires à la biosynthèse du CAIR, permettant une production à grande échelle. Le processus implique une fermentation, suivie d'étapes de purification telles que la chromatographie pour isoler le composé .
Analyse Des Réactions Chimiques
Types de réactions
Le CAIR subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le CAIR peut être oxydé pour former divers dérivés, qui peuvent avoir des activités biologiques différentes.
Réduction : La réduction du CAIR peut conduire à la formation d'analogues réduits, qui peuvent être utilisés dans différentes voies biochimiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium. Les réactions sont généralement réalisées en solutions aqueuses à température ambiante.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés, souvent dans des solvants organiques comme l'éthanol ou le tétrahydrofurane.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du CAIR, qui peuvent être utilisés dans des applications biochimiques et pharmaceutiques supplémentaires .
Applications de la recherche scientifique
Le CAIR a un large éventail d'applications de recherche scientifique :
Chimie : Le CAIR est utilisé comme intermédiaire dans la synthèse des nucléotides puriques, qui sont essentiels à la synthèse de l'ADN et de l'ARN.
Biologie : Le CAIR est étudié pour son rôle dans les voies métaboliques et sa capacité à activer la protéine kinase activée par l'AMP (AMPK), qui est impliquée dans l'homéostasie énergétique cellulaire.
Médecine : Le CAIR et ses dérivés sont explorés pour leurs applications thérapeutiques potentielles dans le traitement des troubles métaboliques, tels que le diabète et l'obésité, en raison de leur capacité à moduler l'activité de l'AMPK.
Mécanisme d'action
Le CAIR exerce ses effets principalement par l'activation de la protéine kinase activée par l'AMP (AMPK). L'AMPK est un régulateur clé de l'homéostasie énergétique cellulaire, et son activation conduit à une augmentation de la captation du glucose, de l'oxydation des acides gras et de la biogenèse mitochondriale. Le CAIR active l'AMPK en imitant le monophosphate d'adénosine, en se liant au complexe AMPK et en induisant un changement conformationnel qui améliore son activité. Cette activation déclenche une cascade de voies de signalisation en aval qui régulent divers processus métaboliques .
Comparaison Avec Des Composés Similaires
Composés similaires
Monophosphate d'adénosine (AMP) : Comme le CAIR, l'AMP est impliqué dans le métabolisme énergétique et peut activer l'AMPK.
Monophosphate d'inosine (IMP) : L'IMP est un précurseur du monophosphate d'adénosine et du monophosphate de guanosine, similaire au CAIR.
Monophosphate de guanosine (GMP) : Le GMP est un autre nucléotide purique qui présente des similitudes structurales avec le CAIR.
Unicité du CAIR
Le CAIR est unique dans son rôle spécifique en tant qu'intermédiaire dans la voie de biosynthèse des purines et sa capacité à activer la protéine kinase activée par l'AMP. Cette double fonctionnalité en fait un composé précieux à la fois dans la recherche biochimique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/t3-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVULMDJZXYMSG-ZIYNGMLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208716 | |
| Record name | 4-Carboxy-5-aminoimidazole ribonucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6001-14-5 | |
| Record name | CAIR | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxyaminoimidazole ribotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxy-5-aminoimidazole ribonucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYAMINOIMIDAZOLE RIBOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MA501Z5DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 2'-hydroxyl group in Carboxyaminoimidazole Ribotide (CAIR) for its interaction with Phosphoribosyl-aminoimidazole-succinocarboxamide-synthetase (SAICAR-synthetase)?
A1: Research suggests that the presence of the 2'-hydroxyl group in the ribose fragment of CAIR is not an absolute requirement for the enzymatic reaction with SAICAR-synthetase. [] This finding was based on studies exploring the substrate specificity of SAICAR-synthetase from Saccharomyces cerevisiae yeast using various CAIR analogs. Interestingly, 2'-deoxy-CAIR, lacking the 2'-hydroxyl group, functions as a substrate for yeast SAICAR-synthetase as well as for its avian liver and human erythrocyte counterparts. [] This suggests that modifications at the 2' position of the ribose moiety might be tolerated, opening avenues for developing CAIR analogs with altered functionalities.
Q2: Can you elaborate on the use of CAIR analogs in studying Phosphoribosyl aminoimidazole carboxylase from Saccharomyces cerevisiae?
A2: While the provided abstracts don't delve into the specifics of utilizing CAIR analogs for studying Phosphoribosyl aminoimidazole carboxylase, they highlight the importance of CAIR in its activity determination. [, ] This implies that CAIR, or its analogs, could be employed as tools to investigate the enzyme's kinetics, inhibition profiles, and potential mechanisms of action. Further research focusing on the interaction of various CAIR analogs with this enzyme would be needed to understand its substrate specificity and potential applications in research and drug discovery.
Q3: What are the implications of the discovery that certain aspartic acid analogs can serve as alternative substrates for SAICAR-synthetase?
A3: Research indicates that L-malic acid, β-threo-oxy-aspartic acid, β-threo-fluoro-aspartic acid, and alanosine, all aspartic acid analogs, can act as substrates for yeast SAICAR-synthetase. [] This finding is particularly interesting as it suggests a potential role for malate as an alternative substrate for the SAICAR-synthetase reaction in vivo. [] This discovery may have significant implications for understanding metabolic pathways and potential points of regulation in yeast and other organisms. Further investigations are necessary to confirm the in vivo relevance of malate utilization by SAICAR-synthetase and its potential impact on cellular processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-1-cyclohexyl-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester](/img/structure/B1219592.png)

![2-Pyridinepropanoic acid, 3-carboxy-alpha,beta-dimethyl-, [S-(R*,R*)]-](/img/structure/B1219594.png)








![[2,3-Dichloro-4-(2-methylbutanoyl)phenoxy]acetic acid](/img/structure/B1219613.png)
